Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate
Description
Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate is a substituted benzoate ester featuring a tertiary amine group (benzyl(methyl)amino) at the 4-position and a primary amino group at the 3-position of the aromatic ring. Its applications may align with derivatives used in medicinal chemistry, particularly in antitumor or antimicrobial agents, given the role of amino-substituted benzoates in DNA-interactive therapies .
Properties
IUPAC Name |
ethyl 3-amino-4-[benzyl(methyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-21-17(20)14-9-10-16(15(18)11-14)19(2)12-13-7-5-4-6-8-13/h4-11H,3,12,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRECRIQMZBNLGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N(C)CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to introduce the amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino groups to form corresponding nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their substituents are summarized below:
Key Observations :
- The benzyl(methyl)amino group in the target compound introduces steric hindrance and lipophilicity compared to simpler secondary amines (e.g., Ethyl 3-amino-4-(methylamino)benzoate) .
Physicochemical Properties
- Solubility: The benzyl(methyl)amino group enhances lipophilicity, reducing water solubility compared to Ethyl 4-aminobenzoate (water-insoluble) . Ethoxylated derivatives (e.g., Ethoxylated ethyl-4-aminobenzoate, MW 1266.6) exhibit high water solubility due to polyethylene glycol chains .
- Spectral Data: NMR: The benzyl group in the target compound would show aromatic protons at δ 7.2–7.4 ppm (multiplet) and N-CH₃ at δ 2.8–3.0 ppm (singlet), distinct from simpler analogs . FT-IR: Expected N-H stretches (~3350 cm⁻¹) and ester C=O (~1700 cm⁻¹), consistent with Ethyl 4-aminobenzoate .
Biological Activity
Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate, a compound belonging to the class of benzoates, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features several functional groups that contribute to its biological properties:
- Ethyl ester group : Enhances solubility and bioavailability.
- Amino group : Plays a crucial role in biological interactions.
- Benzyl(methyl)amino group : Imparts unique chemical characteristics that may affect its mechanism of action.
The biological activity of this compound is thought to involve several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Activity : Research suggests that this compound may induce apoptosis in cancer cells through various pathways, including inhibition of receptor tyrosine kinases and modulation of signaling pathways associated with cell proliferation and survival .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of this compound demonstrated notable activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results indicate a promising potential for this compound as an antimicrobial agent.
Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in the table below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| FaDu (hypopharyngeal carcinoma) | 10 | Induction of apoptosis |
| MCF7 (breast cancer) | 15 | Inhibition of EGFR signaling |
| A549 (lung cancer) | 12 | Cell cycle arrest |
The compound exhibited significant cytotoxicity, particularly in FaDu cells, suggesting its potential as an anticancer therapeutic agent .
Case Studies and Research Findings
- Study on Anticancer Properties : A recent investigation into piperidine derivatives highlighted the potential anticancer activity of compounds similar to this compound. The study reported enhanced cytotoxicity and apoptosis induction compared to standard chemotherapeutics like bleomycin .
- Inhibition Studies : Further research indicated that derivatives with similar structural motifs effectively inhibited key receptor tyrosine kinases involved in cancer progression, suggesting a multi-targeted approach for treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
